molecular formula C16H16ClNO3 B4990099 N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4990099
M. Wt: 305.75 g/mol
InChI Key: CCGSBWAENHMDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves activation of PPARδ, which is a transcription factor that regulates the expression of genes involved in various physiological processes such as lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide results in increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have numerous biochemical and physiological effects. These include increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, enhanced endurance, and improved physical performance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to activate PPARδ selectively without affecting other PPAR isoforms. This allows for specific modulation of gene expression and physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is its potential to cause cancer in animal studies, which raises concerns about its safety for human use.

Future Directions

There are numerous future directions for research on N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide. These include further investigation into its potential applications in cancer therapy, metabolic disorders, and exercise physiology. Additionally, research on the safety and efficacy of this compound in humans is needed to determine its potential as a therapeutic agent. Finally, the development of new PPARδ agonists with improved safety profiles is an important area of future research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-methoxyphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropionic acid to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and exercise physiology. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism. In exercise physiology, this compound has been shown to enhance endurance and improve physical performance.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGSBWAENHMDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

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